molecular formula C10H13NO2 B12276814 3-Methyl-4-methylamino-benzoic acid methyl ester

3-Methyl-4-methylamino-benzoic acid methyl ester

Cat. No.: B12276814
M. Wt: 179.22 g/mol
InChI Key: KXLKPUTVQXKMCD-UHFFFAOYSA-N
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Description

3-Methyl-4-methylamino-benzoic acid methyl ester is an organic compound with a molecular formula of C9H11NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the amino group is methylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-methylamino-benzoic acid methyl ester typically involves the esterification of 3-Methyl-4-methylamino-benzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, the purification of the product can be achieved through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-methylamino-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogens into the aromatic ring.

Major Products

    Oxidation: 3-Methyl-4-methylamino-benzoic acid.

    Reduction: 3-Methyl-4-methylamino-benzyl alcohol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-Methyl-4-methylamino-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-methylamino-benzoic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The methylamino group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methylbenzoic acid: Similar structure but lacks the ester group.

    4-Aminobenzoic acid methyl ester: Similar ester group but different substitution pattern on the aromatic ring.

    3-Methylbenzoic acid methyl ester: Similar ester group but lacks the amino group.

Uniqueness

3-Methyl-4-methylamino-benzoic acid methyl ester is unique due to the presence of both a methylamino group and an ester group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 3-methyl-4-(methylamino)benzoate

InChI

InChI=1S/C10H13NO2/c1-7-6-8(10(12)13-3)4-5-9(7)11-2/h4-6,11H,1-3H3

InChI Key

KXLKPUTVQXKMCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)NC

Origin of Product

United States

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